molecular formula (CH3)3CSH<br>C4H10S<br>C4H10S B031775 2-Methyl-2-propanethiol CAS No. 75-66-1

2-Methyl-2-propanethiol

Cat. No. B031775
CAS RN: 75-66-1
M. Wt: 90.19 g/mol
InChI Key: WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Description

2-Methyl-2-propanethiol, a thiol derivative of isobutane, is a compound of interest due to its various industrial applications and role in synthetic chemistry. Its study encompasses synthesis methods, molecular structure analysis, physical and chemical properties, and chemical reactivity.

Synthesis Analysis

2-Methyl-2-propanethiol's synthesis has been explored through various chemical pathways, including the synthesis of derivatives like 2-(methylthio)propane-1,3-dithiol, which possess insecticidal properties similar to structurally related nereistoxin and are synthesized from propane-1,3-dithiol derivatives (Jacobsen & Pedersen, 1983). Additionally, methods for synthesizing coenzyme M analogues have been developed, highlighting the versatility of 2-methyl-2-propanethiol derivatives in biochemical processes (Gunsalus, Romesser, & Wolfe, 1978).

Molecular Structure Analysis

The molecular structure of 2-methyl-2-propanethiol and its derivatives has been investigated through various spectroscopic techniques. Proton magnetic resonance (PMR) studies reveal molecular reorientation about the C–S axis, providing insights into its molecular dynamics at different phases (Smith, 1969).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-2-propanethiol include thermal decomposition, where it decomposes into hydrogen sulfide, elemental sulfur, isobutylene, and isobutane under specific conditions. A free radical chain type decomposition mechanism has been proposed for these reactions (Thompson, Meyer, & Ball, 1952). Furthermore, studies on the kinetics of thiol desulfurization on Mo(110) surfaces provide insights into its reactivity and potential applications in catalysis (Wiegand, Uvdal, & Friend, 1992).

Physical Properties Analysis

The physical properties of 2-methyl-1-propanethiol, including its thermodynamic properties across different states (solid, liquid, vapor), have been extensively studied. The measurements encompass heat capacity, triple point temperature, heat of fusion, vapor pressure, and standard heat of formation, providing a comprehensive understanding of its physical behavior (Scott et al., 1958).

Chemical Properties Analysis

The chemical properties of 2-methyl-2-propanethiol are characterized by its reactions to form various derivatives and complexes. For instance, the preparation of metal dithiocarbamate derivatives demonstrates its ability to form complexes with metals, indicating its utility in coordination chemistry and potential applications in catalysis (Halimehjani et al., 2015).

Scientific Research Applications

  • Thermal Decomposition : Thompson, Meyer, and Ball (1952) reported that thermal decomposition of 2-methyl-2-propanethiol in a quartz tube yields hydrogen sulfide, isobutylene, and isobutane. A free radical chain type decomposition mechanism was proposed for this process (Thompson, Meyer, & Ball, 1952).

  • Kinetics in Thiol Desulfurization : Wiegand, Uvdal, and Friend (1992) discovered that the kinetics for desulfurization of 2-methyl-2-propanethiol increase with its coverage, yielding products like isobutane and butene (Wiegand, Uvdal, & Friend, 1992).

  • Chemisorption on Surfaces : Wang, Hush, and Reimers (2007) studied the chemisorption of 2-methyl-2-propanethiol on Au(111) surfaces, noting its unique properties in preventing surface pitting and stabilizing the adsorbate structure (Wang, Hush, & Reimers, 2007).

  • Molecular Reorientation and Self-Diffusion : Smith (1969) observed that 2-methyl-2-propanethiol exhibits molecular reorientation and self-diffusion in different phases, with self-diffusion being quenched upon transition from one phase to another due to lattice structure change (Smith, 1969).

  • Oxidation in Light Oil Sweetening : Xia, Su, and Qian (1995) studied the oxidation mechanism of mixed thiols in light oil sweetening, noting the accelerated oxidation of 2-methyl-2-propanethiol by ethanethiol and its application in industrial sweetening operations (Xia, Su, & Qian, 1995).

  • Thermodynamic Properties : McCullough et al. (1953) researched the thermodynamic properties of solid 2-methyl-2-propanethiol, including its heat capacity across a range of temperatures and the transition heats at various temperatures (McCullough et al., 1953).

  • Molecular Conformations and Chemical Thermodynamics : Scott et al. (1958) studied the molecular conformations of 2-methyl-1-propanethiol and its chemical thermodynamic properties, finding a small energy difference between its rotational isomers (Scott et al., 1958).

  • Dielectric Properties and Molecular Dynamics : Kondo (1965) and Szcześniak (1986) explored the dielectric properties of 2-methyl-2-propanethiol and its molecular dynamics and phase transitions, respectively, revealing insights into its behavior in various states (Kondo, 1965) (Szcześniak, 1986).

  • Modified Clays in Desulfurization : Oliveira et al. (2020) demonstrated the effective use of modified KSF clays in desulfurizing fuels, noting the formation of H2S or 2-propanethiol during the process (Oliveira et al., 2020).

Safety And Hazards

2-Methyl-2-propanethiol is highly flammable and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

There are ongoing studies on 2-Methyl-2-propanethiol. For instance, a study by Hartwig, A; MAK Commission; Arand, Michael (2023) evaluated data for 2-methyl-2-propanethiol considering all toxicological end points . Another study by George W. Smith conducted Proton Magnetic Resonance Studies of 2‐Methyl‐2‐Propanethiol .

properties

IUPAC Name

2-methylpropane-2-thiol
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InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3
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InChI Key

WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)S
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Molecular Formula

C4H10S, Array
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DSSTOX Substance ID

DTXSID0026418
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Molecular Weight

90.19 g/mol
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Physical Description

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C
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Flash Point

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c.
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Solubility

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride
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Density

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80
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Vapor Density

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0
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Product Name

tert-Butyl mercaptan

Color/Form

Mobile liquid, COLORLESS LIQUID

CAS RN

75-66-1, 16528-55-5
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Melting Point

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C
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Synthesis routes and methods

Procedure details

This is an inventive run illustrating the current invention. To a 1 gallon 316 stainless steel autoclave equipped with a stirrer, internal cooling coils, overhead condenser, back pressure regulator and air addition tube was charged 2 grams of cobalt molybdate on alumina catalyst (HDS-2), 10 grams solid sodium hydroxide pellets, 250 milliliters (198 grams) methyl alcohol, and 500 milliliters (403 grams, 4.97 moles) of 2-methyl-2-propanethiol (tertiary-butyl mercaptan). After closing the reactor, the agitator was started and the system pressured to 300 psig (2.068 MPa) with air at about 25° C. (77° F.). An air flow was then started through the reaction mixture (e.g. below the liquid surface) at such a rate that a minimum amount of alcohol and mercaptan were carried overhead through the condensor (2.5 cubic feet/hr.). The reactor temperature was allowed to rise to about 54°-60° C. (130°-140° F.) due to the heat generated by the reaction. This temperature was then maintained by the addition of cooling water through the coils. After 4 hrs., the reaction mixture was cooled to about 25° C. vented and transferred to a separatory funnel. Two liquid phases formed. Each of these phases was analyzed by GLC using a 12 ft. column packed with 10% SE 30 silicon rubber on 60-80 mesh Chromosorb P that had been previously mineral acid washed and dried. The top phase (212grams) contained 94.3 wt. % methyl alcohol, 0.2 wt. % 2-methyl-2-propanethiol, 5.0 wt. % di-tert-butyl disulfide, and 0.5 wt. % heavies. The bottom phase (395 grams) contained 9.3 wt. % methyl alcohol, a trace of 2-methyl-2-propanethiol, 90.6 wt. % di-tert-butyl disulfide and1.1 wt. % heavies. Based on these analyses there was obtained a 99 wt. % conversion of 2-methyl-2-propanethiol with an 85 wt. % selectivity of di-tert-butyl disulfide. The top phase was stripped at atmospheric pressure to 81° C. (187° F.) head temperature, 115° C. (239° F.) kettle temperature to remove the alcohol and the kettle product combined with the bottom phase and fractionated at 100 mm vacuum. An 84 wt. % distilled yield of di-tert-butyl disulfide was obtained distilling mostly at 125° C. (257° F.)/100 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
316
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propanethiol
Reactant of Route 2
2-Methyl-2-propanethiol
Reactant of Route 3
2-Methyl-2-propanethiol
Reactant of Route 4
2-Methyl-2-propanethiol
Reactant of Route 5
2-Methyl-2-propanethiol
Reactant of Route 6
2-Methyl-2-propanethiol

Citations

For This Compound
1,270
Citations
CJ Thompson, RA Meyer, JS Ball - Journal of the American …, 1952 - ACS Publications
… 2-Methyl-2-propanethiol was thermally decomposed in a quartz tube utilizing a flow method. The conditions (300-500 with exposure times of 10-120 … 2-Methyl-2-propanethiol was …
Number of citations: 34 pubs.acs.org
BC Wiegand, P Uvdal, CM Friend - The Journal of Physical …, 1992 - ACS Publications
… should be formed from the reaction of 2-methyl-2-propanethiol on Mo(110). … in 2-methyl-2-propanethiol versus 72.2 kcal/mol9 for that in ethanethiol. As predicted, 2-methyl2-propanethiol …
Number of citations: 24 pubs.acs.org
Y Wang, NS Hush, JR Reimers - The Journal of Physical …, 2007 - ACS Publications
… In their STM images, Chi et al. found that 2-methyl-2-propanethiol molecules form ordered … , we have optimized the structure for 2-methyl-2-propanethiol chemisorption on the (3 × √3) …
Number of citations: 15 pubs.acs.org
GW Smith - The Journal of Chemical Physics, 1969 - pubs.aip.org
… This paper reports proton magnetic resonance (PMR) studies of 2-methyl-2-propanethiol, (CHa)… 2-Methyl-2-propanethiol is a particularly appropriate choice for investigation since its …
Number of citations: 37 pubs.aip.org
P Uusi-Kyyny, E Sapei, JP Pokki… - Journal of Chemical & …, 2013 - ACS Publications
… Pure component vapor pressures for the 1-hexene and 2-methyl-2-propanethiol have already been measured with the equipment used in this work. (20, 21) Vapor pressure equation …
Number of citations: 10 pubs.acs.org
JP McCullough, DW Scott, HL Finke… - Journal of the …, 1953 - ACS Publications
… of the thermodynamic properties of 2-methyl-2-propanethiol (¿-… for 2-methyl-2-propanethiol and thefollowing definitions: 0C. = … of the standard sample of 2-methyl-2-propanethiol were …
Number of citations: 49 pubs.acs.org
JR Mohrig, SS Fu, RW King, R Warnet… - Journal of the …, 1990 - ACS Publications
… Addition of ethanol-d and 2-methyl-2-propanethiol-d to ethyl crotonate … Addition reactions of 2-methyl-2-propanethiol-¿/ were carried out with 0.19 M Me3CSD, Me3CSNa,and 1 in EtOD …
Number of citations: 26 pubs.acs.org
A Penttilä, P Uusi-Kyyny, JP Pokki… - Journal of Chemical & …, 2010 - ACS Publications
… 2-Methyl-2-propanethiol is a malodorous component that is added to natural gas in small quantities to aid in its detection. (2) 1,2-Ethanedithiol is a toxic compound widely used as a …
Number of citations: 8 pubs.acs.org
JO Morley, AJO Kapur… - International Journal of …, 2007 - Wiley Online Library
… However to simplify the process, and to eliminate the sequential reactions shown in Scheme 1, we selected 2-methyl-2-propanethiol, (CH 3 ) 3 SH (6), or its anion, (CH 3 ) 3 S − (7), as a …
Number of citations: 17 onlinelibrary.wiley.com
M Yamada, T Kamo, J Tang, A Amano… - Nippon Kagaku …, 1985 - waseda.elsevierpure.com
… 2-butanethiol and 2-methyl-2-propanethiol was carried out at … 2-Methyl-2-propanethiol decomposed above 850 K to yield 2-… <2-butanethiol<2-methyl-2-propanethiol, as is the same …
Number of citations: 6 waseda.elsevierpure.com

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